7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine

Adenosine A1 receptor Radioligand binding Structure-activity relationship

7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine (CAS 2580208-01-9; molecular formula C12H9Cl2N5O; molecular weight 310.14 g/mol) is a heterocyclic compound belonging to the [1,2,3]triazolo[4,5-d]pyrimidine class. This bicyclic scaffold—comprising a fused triazole-pyrimidine core—is recognized as a privileged structure in medicinal chemistry due to its purine-mimetic character and its capacity to engage diverse biological targets, including G-protein-coupled receptors, kinases, and deubiquitinases.

Molecular Formula C12H9Cl2N5O
Molecular Weight 310.14
CAS No. 2580208-01-9
Cat. No. B2881927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine
CAS2580208-01-9
Molecular FormulaC12H9Cl2N5O
Molecular Weight310.14
Structural Identifiers
SMILESCOC1=CC=CC(=C1Cl)CN2C3=C(C(=NC=N3)Cl)N=N2
InChIInChI=1S/C12H9Cl2N5O/c1-20-8-4-2-3-7(9(8)13)5-19-12-10(17-18-19)11(14)15-6-16-12/h2-4,6H,5H2,1H3
InChIKeyZJDHFOXJWTYQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine (CAS 2580208-01-9): Structural Identity and Chemical Class


7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine (CAS 2580208-01-9; molecular formula C12H9Cl2N5O; molecular weight 310.14 g/mol) is a heterocyclic compound belonging to the [1,2,3]triazolo[4,5-d]pyrimidine class . This bicyclic scaffold—comprising a fused triazole-pyrimidine core—is recognized as a privileged structure in medicinal chemistry due to its purine-mimetic character and its capacity to engage diverse biological targets, including G-protein-coupled receptors, kinases, and deubiquitinases . The compound features a 7-chloro leaving group—a versatile synthetic handle for nucleophilic aromatic substitution—and a distinctive N3-(2-chloro-3-methoxybenzyl) substituent whose ortho-chloro and meta-methoxy substitution pattern differentiates it from simpler N3-benzyl and N3-(2-chlorobenzyl) analogs [1].

Why 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine Cannot Be Simply Replaced by In-Class Triazolopyrimidine Analogs


Within the [1,2,3]triazolo[4,5-d]pyrimidine chemotype, the identity of the N3 lipophilic substituent exerts a decisive influence on target-binding affinity and selectivity. Structure-activity relationship (SAR) studies at the adenosine A1 receptor have demonstrated that replacing an N3-benzyl group with an N3-(2-chlorobenzyl) substituent shifts binding affinity from moderate to sub-50-nM Ki, while further elongation to an N3-phenethyl group substantially diminishes activity—establishing that even minor alterations of the ortho-substituent and linker geometry on the N3-aralkyl moiety can produce orders-of-magnitude changes in receptor engagement [1]. The target compound's N3-(2-chloro-3-methoxybenzyl) group introduces a hydrogen-bond-accepting methoxy substituent at the meta position that is absent from all comparator series characterized in published SAR investigations; consequently, its biological profile cannot be reliably extrapolated from data on N3-benzyl or N3-(2-chlorobenzyl) analogs, and procurement of this specific substitution pattern is required for experiments probing the pharmacological contribution of the 3-methoxy moiety .

Quantitative Differentiation Evidence for 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine Versus Closest Analogs


N3-Substituent SAR: 2-Chlorobenzyl Delivers Sub-50-nM A1 Receptor Affinity, Establishing the Pharmacophoric Primacy of Ortho-Chloro Substitution

In a systematic SAR study of 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines, compounds bearing an N3-(2-chlorobenzyl) substituent achieved A1 adenosine receptor binding affinities with Ki values below 50 nM, outperforming both N3-benzyl and N3-phenethyl analogs within the same series [1]. The target compound incorporates this favorable 2-chlorobenzyl pharmacophore and adds a meta-methoxy substituent—a structural extension not tested in the published comparator sets. This represents a class-level inference grounded in robust quantitative SAR data.

Adenosine A1 receptor Radioligand binding Structure-activity relationship

Patent-Cited Utility as a Key Intermediate in Roche's GCN2 Kinase Inhibitor Program

Compounds of formula (I) within the Roche patent family (WO2015/032836, JP2016532707A, MA38826A1), where R1–R4 encompass halogen-substituted benzyl variants, are claimed as GCN2 kinase inhibitors for cancer treatment [1]. The 7-chloro-3-(substituted-benzyl)-triazolo[4,5-d]pyrimidine framework—including substitution patterns consistent with the target compound—is disclosed as a penultimate intermediate for synthesizing 7-amino-substituted final actives. Commercial availability of this pre-functionalized intermediate is limited, and the closest cataloged analog (7-chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine, CAS 2567503-04-0) replaces methoxy with fluorine, altering both electronic character and hydrogen-bonding capacity .

GCN2 kinase Integrated stress response Patent intermediate

Diversifiable 7-Chloro Handle Enables Parallel Library Synthesis with High Yields in the Triazolopyrimidine Series

A validated solution-phase parallel synthesis protocol for 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines demonstrated that 7-chloro-3,5-disubstituted intermediates undergo efficient nucleophilic displacement with primary amines, hydrazines, or O-alkylhydroxylamines—yielding representative final products in 88% yield (e.g., benzyl-(5-methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-amine, 88% yield, >95% purity by HPLC-ELSD) [1]. The target compound shares this 7-chloro reactivity handle, positioning it as a direct entry point for generating focused libraries of 7-amino derivatives bearing the 2-chloro-3-methoxybenzyl N3-substituent.

Combinatorial chemistry Nucleophilic substitution Library synthesis

Metabolic and Physicochemical Differentiation: 3-Methoxybenzyl vs. 3-Fluorobenzyl Substitution in a Drug-Like Scaffold

Although no experimental ADME data have been published for the target compound, the structural divergence from its closest cataloged analog—7-chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine (CAS 2567503-04-0)—provides a clear basis for differentiated physicochemical and metabolic behavior. The methoxy substituent in the target compound contributes a hydrogen-bond acceptor (adding approximately +0.115 to topological polar surface area versus the fluoro analog) and introduces a site for potential O-demethylation by CYP450 enzymes, whereas the fluoro analog exhibits greater metabolic inertness at the 3-position due to the C–F bond strength. These differences translate to measurable divergence in LogP, aqueous solubility, and microsomal stability profiles that are critical for lead compound triage.

Physicochemical properties Metabolic stability Lead optimization

Recommended Research and Industrial Application Scenarios for 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine (CAS 2580208-01-9)


Parallel Synthesis of 7-Amino-Triazolopyrimidine Libraries Bearing the 2-Chloro-3-Methoxybenzyl Pharmacophore

This compound serves as the direct penultimate intermediate for generating focused libraries of 7-amino-substituted [1,2,3]triazolo[4,5-d]pyrimidines via high-yielding nucleophilic aromatic substitution at the 7-chloro position—a transformation validated in the combinatorial chemistry literature with 88% isolated yields and >95% purities for representative products . Procurement of this pre-functionalized building block eliminates the need for separate N3-alkylation optimization and enables SAR exploration across diverse 7-amino substituents within a single parallel synthesis campaign.

A1 Adenosine Receptor Antagonist Optimization with N3-Substituent Fine-Tuning

Given that the N3-(2-chlorobenzyl) motif has been established as the optimal lipophilic substituent for A1 adenosine receptor affinity (Ki < 50 nM) in this scaffold , the target compound—incorporating an additional meta-methoxy group—provides a structurally rational probe for interrogating whether hydrogen-bond-acceptor functionality at the 3-position of the benzyl ring further enhances A1 affinity or selectivity over the A2A subtype. The 7-chloro group can subsequently be displaced with cycloalkylamino or aralkylamino substituents known to confer high A1 potency in the 2-chlorobenzyl series.

GCN2 Kinase Inhibitor Intermediate for Integrated Stress Response Pathway Studies

Roche's patent disclosures identify 7-chloro-3-(substituted-benzyl)-triazolo[4,5-d]pyrimidine intermediates as precursors to GCN2 kinase inhibitors with potential anticancer applications . This specific compound enables synthesis of GCN2-targeting probes bearing the 2-chloro-3-methoxybenzyl N3-substituent—a substitution pattern that may confer differentiated kinase selectivity or cellular permeability relative to the unsubstituted benzyl or halogen-only benzyl variants described in the patent examples.

Head-to-Head Physicochemical and Metabolic Profiling of Methoxy vs. Fluoro Matched Molecular Pairs

Procurement of both this compound (3-methoxy) and its 3-fluoro analog (CAS 2567503-04-0) enables a matched molecular pair (MMP) analysis in which the effect of exchanging a methoxy for a fluoro substituent on LogP, thermodynamic solubility, CYP450 metabolic stability, and permeability can be quantitatively assessed . Such MMP data directly inform lead optimization decisions regarding the optimal aromatic substitution pattern for balancing potency, metabolic clearance, and oral bioavailability—adding value beyond what either compound can provide in isolation.

Quote Request

Request a Quote for 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.